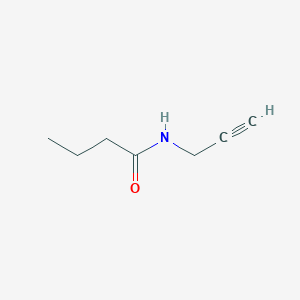
N-prop-2-ynylbutyric amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(prop-2-yn-1-yl)butanamide is an organic compound characterized by the presence of a butanamide group attached to a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)butanamide can be achieved through various methods. One common approach involves the reaction of butanoyl chloride with prop-2-yn-1-amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of N-(prop-2-yn-1-yl)butanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: N-(prop-2-yn-1-yl)butanamide can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various amides, amines, alcohols, and substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
N-(prop-2-yn-1-yl)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, in oxidative formylation reactions, the compound and its products act as photosensitizers, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
N-(prop-2-yn-1-yl)butanamide can be compared with other similar compounds, such as:
N-(prop-2-yn-1-yl)pyridin-2-amines: These compounds share the prop-2-yn-1-yl group but differ in the amide moiety, leading to distinct reactivity and applications.
2-ethyl-N-(prop-2-yn-1-yl)butanamide:
N-(penta-2,4-diyn-1-yl)-o-phenylenediamines: These compounds contain a longer alkyne chain, resulting in different chemical behavior and biological activity.
The uniqueness of N-(prop-2-yn-1-yl)butanamide lies in its specific structure, which allows for versatile chemical transformations and diverse applications in various fields.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N-prop-2-ynylbutanamide |
InChI |
InChI=1S/C7H11NO/c1-3-5-7(9)8-6-4-2/h2H,3,5-6H2,1H3,(H,8,9) |
InChI Key |
OJDRBTBKHPJBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


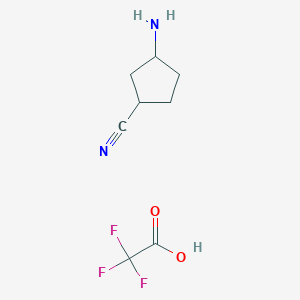

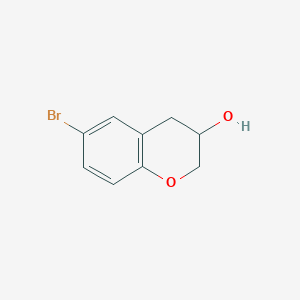
![2-[(4-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B12276368.png)
![3-Ethyl-5-[2-(3-methyloxazolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12276382.png)
![Bis[(trimethylsilyl)cyclopentadienyl]zirconiumdichloride](/img/structure/B12276389.png)

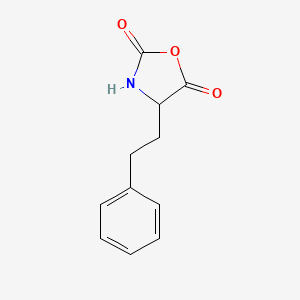

![(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)
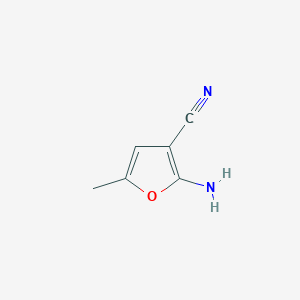
![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)
![Imidazo[1,2-a]pyridine-2-acetaldehyde](/img/structure/B12276444.png)
![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)
